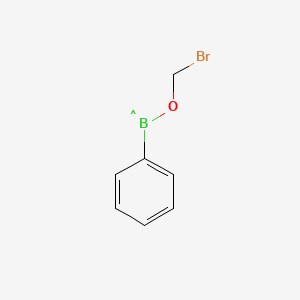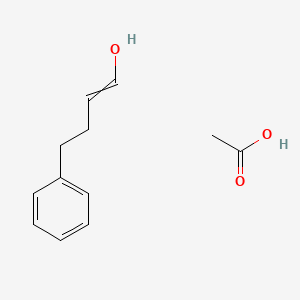
Acetic acid;4-phenylbut-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-phenylbut-1-en-1-ol is an organic compound with the molecular formula C10H12O2 It is a derivative of acetic acid and contains a phenyl group attached to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;4-phenylbut-1-en-1-ol can be synthesized through esterification reactions, where acetic acid reacts with 4-phenylbut-1-en-1-ol in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of acyl chlorides or acid anhydrides as reactants, which react with 4-phenylbut-1-en-1-ol under controlled conditions to form the ester . The process may also involve purification steps, such as distillation or recrystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-phenylbut-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Acetic acid;4-phenylbut-1-en-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of acetic acid;4-phenylbut-1-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic acyl substitution reactions, where the acyl group is replaced by a nucleophile . This reaction mechanism is facilitated by the presence of a catalytic amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-1-en-1-ol: A similar compound without the acetic acid moiety.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.
Butenol derivatives: Compounds with similar butenol chains but different substituents.
Uniqueness
Acetic acid;4-phenylbut-1-en-1-ol is unique due to the presence of both the acetic acid and phenylbutenol moieties in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
62692-60-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
acetic acid;4-phenylbut-1-en-1-ol |
InChI |
InChI=1S/C10H12O.C2H4O2/c11-9-5-4-8-10-6-2-1-3-7-10;1-2(3)4/h1-3,5-7,9,11H,4,8H2;1H3,(H,3,4) |
InChI Key |
XBDXAVBHUDSVIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CCC=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



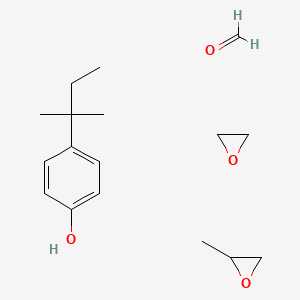
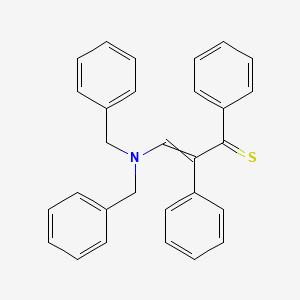
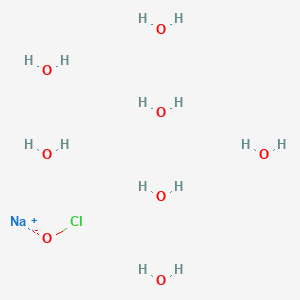

![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
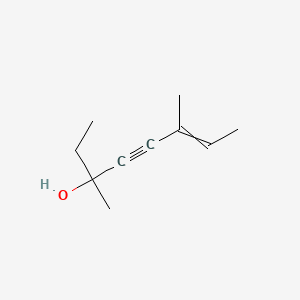
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
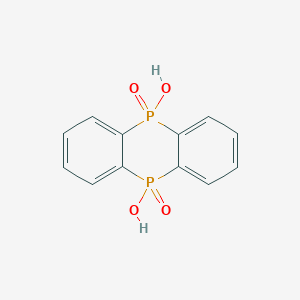

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)


